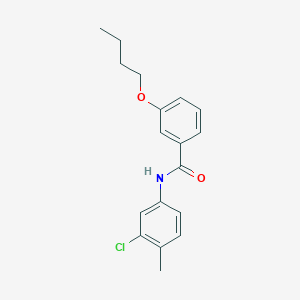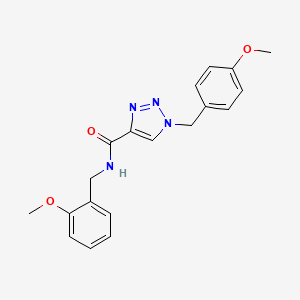
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide, also known as Bucetin, is a chemical compound that belongs to the class of amide compounds. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress-related diseases. In addition, 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has been shown to have analgesic effects, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also relatively inexpensive, making it accessible to researchers with limited budgets. However, 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has several limitations as well. Its low solubility in water can make it difficult to work with in certain experiments. In addition, its relatively low potency compared to other anti-inflammatory drugs may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the study of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide. One area of interest is the development of more potent derivatives of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide that could be used in the treatment of inflammatory diseases. Another area of interest is the study of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide's effects on other signaling pathways besides the COX pathway. Finally, the development of new methods for the synthesis of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide could improve its accessibility and usefulness for scientific research.
Méthodes De Synthèse
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide can be synthesized through a multistep process starting from 3-chloro-4-methylbenzoic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with butanol and ammonia to produce the desired compound. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied in scientific research due to its unique properties and applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to have antioxidant properties, which may be useful for the prevention of oxidative stress-related diseases.
Propriétés
IUPAC Name |
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-15-9-8-13(2)17(19)12-15/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNHKYCEDIQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)


![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)
![ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B4934469.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4934475.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4934493.png)
![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)